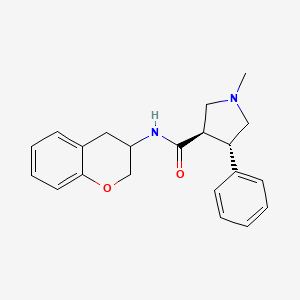![molecular formula C18H25N3O B7342087 1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea](/img/structure/B7342087.png)
1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of urea derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea is not fully understood. However, it has been suggested that this compound exerts its anti-tumor activity by inhibiting the activity of protein kinases that are involved in cell proliferation and survival. It also regulates the expression of genes that are involved in inflammation and metabolism, thereby exhibiting anti-inflammatory and anti-diabetic effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also regulates the expression of genes that are involved in inflammation and metabolism, thereby exhibiting anti-inflammatory and anti-diabetic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea in lab experiments is its high potency and selectivity towards cancer cells. It also exhibits anti-inflammatory and anti-diabetic effects, which makes it a potential therapeutic candidate for various diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Future research on 1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea should focus on elucidating its mechanism of action and identifying its molecular targets. Further preclinical studies are needed to evaluate its efficacy and safety in animal models. Clinical trials are also needed to determine its therapeutic potential in humans. Additionally, the development of novel formulations that enhance its solubility and bioavailability could improve its efficacy and reduce its limitations in lab experiments.
Métodos De Síntesis
The synthesis of 1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea can be achieved by reacting 1-cyanocyclopentane carboxylic acid with 2-(2-methylpropyl)benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with urea and a base such as potassium carbonate to yield the final product.
Aplicaciones Científicas De Investigación
1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. Preclinical studies have shown that this compound exhibits anti-tumor activity by inhibiting the growth of cancer cells. It has also been found to have anti-inflammatory and anti-diabetic effects by regulating the expression of inflammatory and metabolic genes.
Propiedades
IUPAC Name |
1-[(1R,3S)-3-cyanocyclopentyl]-3-[[2-(2-methylpropyl)phenyl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)9-15-5-3-4-6-16(15)12-20-18(22)21-17-8-7-14(10-17)11-19/h3-6,13-14,17H,7-10,12H2,1-2H3,(H2,20,21,22)/t14-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGANTYRLMKSQC-WMLDXEAASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=CC=C1CNC(=O)NC2CCC(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=CC=C1CNC(=O)N[C@@H]2CC[C@@H](C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[4-[[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]methyl]triazol-1-yl]acetate](/img/structure/B7342008.png)
![1-[1-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]-3-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]urea](/img/structure/B7342021.png)
![1-[(4R)-8-methyl-3,4-dihydro-2H-chromen-4-yl]-3-[[2-(2,2,2-trifluoroethyl)phenyl]methyl]urea](/img/structure/B7342032.png)
![1-[(1S,2S)-2-methoxycyclohexyl]-3-[[2-(2,2,2-trifluoroethyl)phenyl]methyl]urea](/img/structure/B7342039.png)
![N-[(2S,3S)-2-(1-phenylimidazol-2-yl)oxolan-3-yl]spiro[8-azabicyclo[3.2.1]octane-3,1'-cyclopropane]-8-carboxamide](/img/structure/B7342053.png)
![(1R,2R)-N-[(1-benzylpyrazol-4-yl)methyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342058.png)
![1-[(1S,3R)-2,2-dimethyl-3-phenoxycyclobutyl]-3-[(2-methylpyridin-3-yl)methyl]urea](/img/structure/B7342064.png)
![(1R,2R)-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2-thiophen-3-ylcyclopropane-1-carboxamide](/img/structure/B7342068.png)
![1-[(1R)-7-chloro-1,2,3,4-tetrahydronaphthalen-1-yl]-3-[2-(3-methylpyridin-2-yl)ethyl]urea](/img/structure/B7342070.png)

![1-[[(3S)-3,4-dihydro-1H-isochromen-3-yl]methyl]-3-[1-(4-fluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7342076.png)
![3-methoxy-N-[[(2R)-oxolan-2-yl]methyl]pyridin-2-amine](/img/structure/B7342097.png)
![5-[(1R,2R)-2-(5-bromothiophen-3-yl)cyclopropyl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7342100.png)
![methyl 1-[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carbonyl]pyrrolidine-3-carboxylate](/img/structure/B7342108.png)